2-[(Thiophen-3-ylmethyl)amino]cyclohexan-1-ol
Description
2-[(Thiophen-3-ylmethyl)amino]cyclohexan-1-ol is a cyclohexanol derivative featuring a thiophene ring linked via a methylene-amino group to the cyclohexanol backbone. Its molecular formula is C₁₂H₁₇NOS, with a molecular weight of 223.34 g/mol. The compound combines the conformational flexibility of the cyclohexanol ring with the electron-rich thiophene moiety, making it a candidate for pharmacological and materials science applications.
Properties
Molecular Formula |
C11H17NOS |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
2-(thiophen-3-ylmethylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C11H17NOS/c13-11-4-2-1-3-10(11)12-7-9-5-6-14-8-9/h5-6,8,10-13H,1-4,7H2 |
InChI Key |
ARIAYECEEDYYHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NCC2=CSC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Thiophen-3-ylmethyl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with thiophen-3-ylmethylamine under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: Cyclohexanone reacts with thiophen-3-ylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Reaction Conditions: The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(Thiophen-3-ylmethyl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclohexane derivative.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products
Oxidation: 2-[(Thiophen-3-ylmethyl)amino]cyclohexanone.
Reduction: 2-[(Thiophen-3-ylmethyl)amino]cyclohexane.
Substitution: Various acylated or alkylated derivatives depending on the reagents used.
Scientific Research Applications
2-[(Thiophen-3-ylmethyl)amino]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(Thiophen-3-ylmethyl)amino]cyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the amino and hydroxyl groups can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
- Thiophene vs. In contrast, thiazole (as in ) introduces additional hydrogen-bonding sites (N-atom), improving solubility but reducing membrane permeability.
- Backbone Modifications: Replacement of the cyclohexan-1-ol moiety with a tetrahydroquinazoline (as in ) introduces planar aromaticity, critical for enzyme inhibition (e.g., SARS-CoV-2 protease).
Pharmacological and Functional Insights
- CNS Activity: Venlafaxine () demonstrates that cyclohexanol derivatives with bulky aromatic substituents (e.g., 4-methoxyphenyl) can modulate monoamine transporters. The target compound’s thiophene group may similarly engage with neurotransmitter receptors, though with distinct electronic profiles.
- Antiviral Potential: The ambroxol-derived tetrahydroquinazoline () highlights the importance of halogenation (Br atoms) and planar heterocycles in viral protease inhibition. The thiophene group in the target compound could mimic these interactions but may require additional functionalization for potency.
- Synthetic Utility: Compounds like are intermediates in chiral synthesis, suggesting that the target compound’s thiophene-methylamino group could serve as a versatile building block for asymmetric catalysis.
Biological Activity
2-[(Thiophen-3-ylmethyl)amino]cyclohexan-1-ol, with the CAS number 1251207-89-2, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies.
The molecular formula of 2-[(Thiophen-3-ylmethyl)amino]cyclohexan-1-ol is CHNOS, with a molecular weight of 211.33 g/mol. The compound features a cyclohexanol structure modified with a thiophenylmethyl amino group, which may influence its pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 1251207-89-2 |
| Molecular Formula | CHNOS |
| Molecular Weight | 211.33 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Antimicrobial Properties
Research indicates that compounds similar to 2-[(Thiophen-3-ylmethyl)amino]cyclohexan-1-ol exhibit significant antimicrobial activity. For instance, derivatives of thiophene have been shown to possess antibacterial and antifungal properties, suggesting that the incorporation of the thiophenylmethyl group could enhance such activities in this compound.
Antileishmanial Activity
A study focusing on antileishmanial compounds highlights the importance of structural features in determining biological activity. While specific data on 2-[(Thiophen-3-ylmethyl)amino]cyclohexan-1-ol is limited, related compounds have demonstrated efficacy against Leishmania donovani, indicating potential for further exploration in this area .
Cytotoxicity and Selectivity
The cytotoxic effects of similar compounds have been evaluated using various cell lines. For example, the selectivity index (SI), which measures the safety margin of a drug, has been calculated for related structures, providing insights into their therapeutic potential. This is crucial for assessing the viability of 2-[(Thiophen-3-ylmethyl)amino]cyclohexan-1-ol as a candidate for further development.
Case Study 1: Synthesis and Evaluation
A study synthesized derivatives of thiophene and evaluated their biological activities. The results indicated that modifications at the amino position significantly affected both antimicrobial and antileishmanial activities. This suggests that similar modifications could be beneficial for enhancing the efficacy of 2-[(Thiophen-3-ylmethyl)amino]cyclohexan-1-ol.
Case Study 2: Structural Activity Relationship
Research on structure–activity relationships (SAR) has demonstrated that specific functional groups can dramatically influence the biological activity of compounds. The incorporation of thiophene moieties has been linked to enhanced bioactivity against various pathogens, which could be applicable to the study of 2-[(Thiophen-3-ylmethyl)amino]cyclohexan-1-ol.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
